2-Fluoro-3,4-dimethylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8FN |
|---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
2-fluoro-3,4-dimethylpyridine |
InChI |
InChI=1S/C7H8FN/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3 |
InChI Key |
BKUGOAHXWPXXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)F)C |
Origin of Product |
United States |
Reactivity and Reaction Pathways of 2 Fluoro 3,4 Dimethylpyridine Analogs
Electrophilic Aromatic Substitution on Fluoro-Dimethylpyridines
Electrophilic Aromatic Substitution (EAS) on pyridine (B92270) derivatives is generally challenging due to the electron-deficient nature of the heterocycle. The nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. youtube.com These reactions typically require harsh conditions.
The mechanism for EAS involves a two-step process:
Attack by the electrophile : The aromatic ring's π-system attacks the electrophile (E+), forming a positively charged carbocation intermediate known as a Wheland intermediate. This step is slow and rate-determining because it disrupts the ring's aromaticity. libretexts.orgmasterorganicchemistry.com
Deprotonation : A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring aromaticity. masterorganicchemistry.com
In strongly acidic media, which are often required for generating powerful electrophiles like the nitronium ion (NO₂⁺), the pyridine nitrogen is protonated. rsc.org This protonation further deactivates the ring, making substitution even more difficult. Consequently, the EAS nitration of pyridine itself does not readily occur in an acidic medium. rsc.org For pyridine-N-oxide, which is more reactive, nitration tends to yield the para-substituted product, which is the experimentally observed outcome. rsc.org In the case of 2-fluoro-3,4-dimethylpyridine, the combined deactivating effect of the fluorine atom and the pyridine nitrogen makes electrophilic substitution at the carbon positions highly unfavorable.
Nucleophilic Reactions at the Fluorine-Bearing Carbon (C2) and Methyl-Substituted Carbons (C3, C4)
Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for halopyridines, particularly when the halogen is at the 2- or 4-position. nih.govstackexchange.com These positions are activated toward nucleophilic attack because the electronegative nitrogen atom can stabilize the negative charge in the intermediate (a Meisenheimer complex) through resonance. stackexchange.com
For 2-fluoropyridines, the fluorine atom at the C2 position is an excellent leaving group. The high electronegativity of fluorine strongly polarizes the C2 carbon, making it highly electrophilic and susceptible to attack by nucleophiles. sci-hub.se The rate of SNAr reactions for 2-halopyridines is often significantly faster with fluorine compared to other halogens like chlorine. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is 320 times faster than that of 2-chloropyridine (B119429). nih.govacs.org This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to proceed under mild conditions, which is advantageous when working with complex molecules containing sensitive functional groups. nih.govresearchgate.net
A wide range of nucleophiles can displace the fluorine atom, including those based on oxygen, nitrogen, sulfur, and carbon. nih.govsci-hub.se This versatility makes 2-fluoropyridines valuable intermediates for late-stage functionalization in medicinal chemistry. nih.gov
| Nucleophile Type | Reagent Example | Conditions | Product Type |
|---|---|---|---|
| Alcohols | NaOPr | THF, 23 °C, 1 h | 2-Alkoxypyridine |
| Phenols | NaOPh | DMF, 23 °C, 1 h | 2-Phenoxypyridine |
| Amines | Pyrrolidine | MeCN, 80 °C, 12 h | 2-Aminopyridine derivative |
| Thiols | NaSPh | DMF, 23 °C, 1 h | 2-Thiophenoxypyridine |
| Cyanide | KCN | DMF, 100 °C, 12 h | 2-Cyanopyridine |
Reactions at the methyl-substituted carbons (C3 and C4) are less common under nucleophilic conditions. These groups are not activated for direct nucleophilic attack in the same way as the C2 position.
Metal-Catalyzed Cross-Coupling Reactions Involving Fluoro-Pyridines
Transition metal-catalyzed C–H activation is a powerful tool for functionalizing heterocycles. researchgate.net In pyridine derivatives, the nitrogen atom can act as a directing group, guiding the metal catalyst to a specific C–H bond, typically at the ortho position. nih.govrsc.org This strategy allows for the direct formation of C–C or C-heteroatom bonds without pre-functionalization.
For fluorinated pyridines, there is a competition between C–H and C–F bond activation. ox.ac.ukacs.org The outcome is dependent on the metal center, with ortho-fluorine substituents often making C-H activation more favorable energetically. ox.ac.ukacs.org Studies on fluorobenzenes and fluoropyridines with various transition metals (like Nickel, Platinum, and Rhodium) show that when a C-H bond is activated, there is a preference for the remaining C-F bonds to be located ortho to the newly formed metal-carbon bond. ox.ac.ukacs.org This regioselectivity is influenced by the increased strength of the M-C bond when fluorine is in the ortho position. acs.org Palladium- and Rhodium-catalyzed reactions have been developed for the C-H functionalization of N-aryl-2-aminopyridines, where the pyridyl nitrogen serves as an effective directing group. nih.govrsc.org
Halogen-metal exchange is a fundamental reaction for preparing organometallic reagents, particularly organolithium compounds, from organic halides. wikipedia.org The reaction involves treating an organic halide with an organolithium reagent, like butyllithium (B86547). wikipedia.orgstackexchange.com
R-X + R'-Li ⇌ R-Li + R'-X
The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org Carbon-fluorine bonds are typically the least reactive and are often resistant to this exchange reaction. wikipedia.org This is in contrast to metal-mediated halogen exchange (Finkelstein reaction), which can be used to replace other halogens with fluorine or vice versa, often requiring a metal catalyst. frontiersin.orgnih.gov Therefore, for this compound, directly converting the C-F bond to a C-Li bond via standard halogen-metal exchange with reagents like butyllithium is not a favored pathway. Alternative methods would be required to generate the corresponding lithiated species at the C2 position.
Radical Reactions and Photoredox Catalysis in Fluoropyridine Chemistry
Radical reactions offer complementary pathways for functionalizing fluorinated pyridines. Historically, radical fluorination was limited by the high reactivity and difficult handling of fluorine sources like F₂ gas. wikipedia.org The advent of modern techniques, especially visible-light photoredox catalysis, has enabled a wide range of radical transformations under mild conditions. wikipedia.orgsigmaaldrich.comsemanticscholar.org
Photoredox catalysis utilizes a photocatalyst (often a ruthenium or iridium complex) that, upon absorbing visible light, can initiate single-electron transfer (SET) processes with organic substrates. wikipedia.orgsigmaaldrich.com This generates radical intermediates that can participate in various bond-forming reactions. sigmaaldrich.com
This methodology has been successfully applied to:
Trifluoromethylation : Introducing CF₃ groups onto aromatic and heteroaromatic rings using radical precursors like CF₃SO₂Cl or Togni reagents. semanticscholar.orgresearchgate.net
Functionalization of Imidazopyridines : Selective C-3 trifluoroethylation of imidazoheterocycles using 1,1,1-trifluoro-2-iodoethane (B141898) as a radical source. acs.org
Synthesis of Fluoropyridines : A method for synthesizing 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation. acs.org
The formation of pyridine radical cations and their fluorinated derivatives has been studied, indicating that these species can be generated and their electronic structure is influenced by fluorine substitution. tum.de These radical-based strategies provide powerful alternatives for creating C-C and C-heteroatom bonds in fluorinated pyridine systems that are often difficult to achieve through traditional ionic pathways.
Acid-Base Chemistry and Heterocyclic Reactivity of Fluorinated Pyridines
The basicity of the pyridine nitrogen is a critical factor in its reactivity. This property is quantified by the pKₐ of its conjugate acid. The introduction of a fluorine atom, an electron-withdrawing group, generally decreases the basicity of the pyridine ring due to its inductive effect. acs.orgresearchgate.net This effect reduces the electron density on the nitrogen atom, making it a weaker base. acs.org
Studies on related 2-(thiofluoroalkyl)pyridines have shown that the pattern of fluorination significantly impacts both basicity (pKₐ) and lipophilicity (logD⁷·⁴). acs.orgnih.govacs.org The decrease in basicity upon fluorination is a consistent trend attributed to the strong inductive withdrawal of electrons by fluorine atoms. acs.orgresearchgate.net
| Compound | Substituents | Expected Effect on Basicity |
|---|---|---|
| Pyridine | - | Baseline |
| 2-Fluoropyridine | -F (electron-withdrawing) | Decreased |
| 3,4-Dimethylpyridine (B51791) (3,4-Lutidine) | -CH₃ (electron-donating) | Increased |
| This compound | -F (withdrawing), -CH₃ (donating) | Modulated by competing effects |
This altered basicity influences the compound's behavior in acid-catalyzed reactions and its ability to act as a ligand in metal-catalyzed processes.
Ring-Opening and Rearrangement Processes
The reactivity of this compound and its analogs is not limited to simple substitution reactions. Under specific conditions, these compounds can undergo complex ring-opening and rearrangement processes, leading to the formation of diverse heterocyclic structures. These transformations are often driven by the formation of reactive intermediates such as pyridinium (B92312) ylides or by photochemical and thermal activation.
One of the most significant rearrangement pathways for pyridine derivatives involves the formation of pyridinium ylides and their subsequent participation in 1,3-dipolar cycloaddition reactions. researchgate.netclockss.orgresearchgate.netresearchgate.net Pyridinium ylides are zwitterionic species where the nitrogen atom of the pyridine ring is quaternized and a directly attached carbon atom bears a negative charge. These ylides are versatile 1,3-dipoles that can react with a variety of dipolarophiles to construct five-membered rings. nih.gov
The generation of pyridinium ylides can be achieved by treating N-substituted pyridinium salts with a base. researchgate.net In the context of this compound analogs, the fluorine atom can be displaced by a nucleophile that is part of a larger group intended to form the ylide. Alternatively, the pyridine nitrogen can be directly alkylated to form a pyridinium salt, which is then deprotonated to generate the ylide. nih.gov
Once formed, these pyridinium ylides readily undergo [3+2] cycloaddition reactions with electron-deficient alkenes or alkynes to afford indolizine (B1195054) derivatives. researchgate.netnih.govacs.org For instance, the reaction of stabilized pyridinium ylides with electron-deficient ynamides provides a direct route to highly functionalized 2-aminoindolizines. acs.org
The following table summarizes representative examples of 1,3-dipolar cycloaddition reactions involving pyridinium ylides derived from pyridine analogs.
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions of Pyridinium Ylides
| Pyridinium Ylide Precursor | Dipolarophile | Product | Yield (%) | Reference |
| N-phenacylpyridinium bromide | Diethyl acetylenedicarboxylate | Diethyl 2-phenylindolizine-1,2-dicarboxylate | - | clockss.org |
| Pyridinium dicyanomethylide | Cyclooctyne | 1,2-Dicyano-1,2,3,4,5,6,7,8-octahydrodicyclopenta[b,e]pyridine | 62 | clockss.org |
| Pyridinium salt 1a | Ynamido ketone 18' | Indolizine 23 | 83 | acs.org |
| Pyridinium salt 1b | Ynamido ketone 19' | Indolizine 24 | 75 | acs.org |
| Pyridinium salt 1c | Ynamido ketone 20' | Indolizine 25 | 68 | acs.org |
Beyond ylide chemistry, fluorinated pyridines can also undergo rearrangements under photochemical or thermal conditions. acs.orgpsu.edu For example, UV irradiation of half-sandwich rhodium complexes in the presence of fluorinated pyridines can lead to competing reaction pathways, including C-F bond activation and cyclometalation, which represent a form of rearrangement. acs.orgpsu.edu While direct examples for this compound are not extensively documented, the behavior of other fluorinated pyridines suggests that such transformations are plausible. For instance, thermal rearrangements of fluorinated pyridazines have been shown to yield the corresponding pyrimidine (B1678525) derivatives. rsc.org Additionally, fluoride-catalyzed migration of perfluoroalkyl groups in substituted pyridines has been reported. rsc.org
These ring-opening and rearrangement reactions significantly expand the synthetic utility of this compound analogs, providing access to a wide array of complex nitrogen-containing heterocyclic systems. The specific reaction pathway is often dictated by the nature of the substituents on the pyridine ring, the reaction conditions employed, and the presence of catalysts or other reagents.
Derivatization Strategies for 2 Fluoro 3,4 Dimethylpyridine
Functional Group Interconversions at Methyl Substituents
The methyl groups at the C3 and C4 positions of 2-fluoro-3,4-dimethylpyridine serve as versatile handles for a range of functional group interconversions. These transformations allow for the introduction of various functionalities, significantly expanding the accessible chemical space.
One of the most fundamental transformations is the oxidation of the methyl groups to carboxylic acids. While specific literature on the direct oxidation of this compound is not abundant, established methods for the oxidation of methylpyridines to pyridinecarboxylic acids provide a strong precedent. These methods often employ strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or nitric acid. The resulting carboxylic acids, such as 2-fluoro-3-methyl-4-pyridinecarboxylic acid and 2-fluoro-4-methyl-3-pyridinecarboxylic acid, are valuable intermediates for the synthesis of amides, esters, and other derivatives. For instance, 2,4-dimethylpyridine-3-carboxylic acid can be prepared, and its N-oxide is also a known compound. wikipedia.orguiowa.edu
Another important functionalization strategy involves the halogenation of the methyl groups, typically via radical mechanisms. These reactions, often initiated by light or radical initiators, can introduce bromine or chlorine atoms, converting the methyl groups into halomethyl or dihalomethyl functionalities. These halogenated intermediates are then susceptible to nucleophilic substitution, opening the door to a wide array of derivatives.
Furthermore, the methyl groups can be deprotonated at the α-position using strong bases to form carbanionic species. These intermediates can then react with various electrophiles, enabling chain extension and the introduction of new carbon-carbon bonds. This strategy allows for the synthesis of more complex alkyl or functionalized alkyl substituents at the C3 and C4 positions.
The reduction of a carboxylic acid derivative or the direct hydroxylation of the methyl group can lead to the corresponding hydroxymethyl derivatives, such as (2-fluoro-3,4-dimethylpyridin-yl)methanol. These alcohol functionalities can be further modified through esterification, etherification, or oxidation to aldehydes.
Introduction of Additional Functionalities onto the Pyridine (B92270) Ring
Beyond modifying the existing methyl substituents, the pyridine ring of this compound can be further functionalized to introduce a wide range of chemical groups, enhancing its molecular complexity and potential for various applications.
Late-Stage Functionalization Methods
Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry, allowing for the direct modification of complex molecules at a late stage of the synthesis. This approach is particularly valuable for generating analogues of lead compounds for structure-activity relationship (SAR) studies. nih.gov For this compound, LSF strategies can be employed to introduce substituents at the vacant C5 and C6 positions of the pyridine ring.
One of the key LSF techniques is C-H activation. Transition metal-catalyzed C-H activation reactions can selectively introduce new bonds at otherwise unreactive C-H sites. rsc.org Photoredox catalysis has also become a prominent method for C-H functionalization, utilizing visible light to generate radical intermediates that can react with various partners. uiowa.eduthieme-connect.de These methods can be used to install alkyl, aryl, and other functional groups onto the pyridine ring.
The Minisci reaction is a classic example of a radical-based LSF method that is particularly well-suited for electron-deficient heterocycles like pyridines. ucmerced.edu In a Minisci reaction, a radical species adds to the protonated pyridine ring, typically at the C2 or C4 position. While the C2 position of this compound is already substituted, this reaction could potentially be directed to the C6 position under specific conditions.
The fluorine atom at the C2 position also plays a crucial role in late-stage functionalization. Nucleophilic aromatic substitution (SNAr) of the fluoride (B91410) is a highly effective method for introducing a variety of nucleophiles, including amines, alcohols, and thiols. nih.gov The high reactivity of the C-F bond in 2-fluoropyridines towards nucleophilic attack allows these reactions to proceed under mild conditions, making this a valuable strategy for the late-stage diversification of this compound derivatives. nih.gov
Ortho-Lithiation and Directed Metalation Strategies
Ortho-lithiation and directed metalation are powerful synthetic tools for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org These strategies rely on the use of a directing group (DG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.
In the case of this compound, the fluorine atom and the pyridine nitrogen itself can act as directing groups. The fluorine atom, being a moderate directing group, can facilitate lithiation at the C3 position. However, the pyridine nitrogen is a stronger directing group and will typically direct lithiation to the C6 position. The choice of the organolithium reagent and the reaction conditions can influence the regioselectivity of the metalation. uwindsor.ca
Once the lithiated intermediate is formed, it can be quenched with a wide variety of electrophiles to introduce new functional groups. baranlab.orgharvard.edu This allows for the synthesis of a diverse range of substituted pyridines with high regiocontrol. For instance, reaction with aldehydes or ketones will yield the corresponding alcohols, while quenching with carbon dioxide will produce carboxylic acids. Halogen sources can be used to introduce additional halogen atoms, and coupling with organoboranes or other organometallic reagents can form new carbon-carbon bonds.
The use of more sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), can sometimes alter the regioselectivity of the deprotonation. acs.orgresearchgate.net These bases can favor deprotonation at the more sterically accessible position.
Formation of Complex Polycyclic and Heterocyclic Systems
The derivatization of this compound can be extended to the construction of more complex polycyclic and heterocyclic systems. These fused ring systems are of significant interest in medicinal chemistry as they can mimic the structures of natural products and provide access to novel chemical scaffolds with unique three-dimensional shapes.
One approach to building these complex structures is through intramolecular reactions of appropriately functionalized this compound derivatives. For example, a derivative with a suitable side chain at the C3 or C5 position could undergo an intramolecular cyclization to form a new ring fused to the pyridine core.
Intermolecular cycloaddition reactions are another powerful tool for constructing fused ring systems. The pyridine ring itself can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) under certain conditions, although this is less common for simple pyridines. More often, a diene or dienophile functionality is introduced onto the pyridine ring or a side chain, which then undergoes a cycloaddition with a suitable reaction partner.
Furthermore, transition metal-catalyzed annulation reactions can be employed to build new rings onto the this compound scaffold. These reactions often involve the activation of two C-H bonds or a C-H bond and a C-X bond (where X is a leaving group) to form two new bonds in a single step.
Synthesis of Conjugates and Probes
The unique properties of this compound make it an attractive building block for the synthesis of specialized molecules such as bioactive conjugates and molecular probes. The fluorine atom can be beneficial for improving the metabolic stability and binding affinity of drug candidates.
By incorporating this compound into larger molecules, researchers can develop novel drug conjugates. These conjugates can be designed to target specific biological receptors or enzymes, with the pyridine core serving as a key recognition element or as a scaffold to which other pharmacophoric groups are attached. The derivatization strategies discussed in the previous sections provide the necessary tools to append linkers or other bioactive moieties to the this compound core.
In the field of chemical biology, this compound derivatives can be developed as molecular probes for imaging and sensing applications. nih.gov By attaching a fluorophore or another reporter group to the pyridine scaffold, probes can be designed to detect specific analytes or to visualize biological processes. The fluorine atom can also be used as a reporter for 19F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics.
The synthesis of these conjugates and probes often involves the coupling of a functionalized this compound derivative with another molecule of interest. This can be achieved through standard coupling reactions, such as amide bond formation, esterification, or transition metal-catalyzed cross-coupling reactions. The versatility of the derivatization strategies for this compound allows for the tailored design and synthesis of a wide range of sophisticated molecular tools for biological and medicinal research.
Applications in Advanced Organic Synthesis and Materials Chemistry
2-Fluoro-3,4-dimethylpyridine as a Chiral Auxiliary or Ligand Precursor
The development of chiral ligands is paramount for asymmetric catalysis, a field that enables the stereoselective synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Pyridine-containing ligands, particularly bipyridines and those incorporating phosphorus, have demonstrated exceptional performance in a variety of metal-catalyzed reactions.
While specific examples detailing the use of this compound as a direct precursor for chiral auxiliaries or ligands are not widespread in the literature, its structural motifs suggest a strong potential for such applications. The fluorine atom at the 2-position is a key functional handle that can be displaced through nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various chiral moieties. For instance, reaction with a chiral alcohol or amine could furnish a chiral ether or amine-substituted pyridine (B92270), which could then serve as a bidentate or monodentate ligand in asymmetric catalysis.
Furthermore, the displacement of the fluoride (B91410) with a phosphine-containing nucleophile could lead to the synthesis of novel P,N-ligands. dissertation.com These ligands are highly sought after for their ability to form stable and effective catalysts for reactions such as asymmetric hydrogenation and cross-coupling reactions. The methyl groups at the 3- and 4-positions would offer steric bulk and electronic modulation to the resulting ligand, potentially influencing the enantioselectivity of the catalyzed reaction.
Table 1: Potential Chiral Ligands Derived from this compound This table is illustrative and based on the potential reactivity of this compound.
| Ligand Type | Potential Synthetic Route | Potential Application |
| Chiral P,N-Ligand | Nucleophilic substitution of the fluorine with a chiral phosphine | Asymmetric Hydrogenation, Heck Reaction |
| Chiral Bipyridine | Coupling reaction following functionalization | Asymmetric Catalysis |
| Chiral Amine Ligand | Reaction with a chiral amine | Enantioselective Lewis Acid Catalysis |
Role as a Key Intermediate in Multi-Step Synthetic Sequences
Fluorinated pyridines are critical intermediates in the synthesis of a wide array of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. jst.go.jpnih.gov The 2-fluoro substituent serves as a versatile leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a variety of functional groups. nih.govnih.govstackexchange.comyoutube.comresearchgate.net
The presence of the 3,4-dimethyl substitution pattern on the pyridine ring in this compound provides a specific substitution pattern that can be strategically utilized in the synthesis of complex target molecules. For example, in the synthesis of certain kinase inhibitors or other targeted therapeutics, a substituted pyridine core is often a key pharmacophoric element. Starting from this compound, medicinal chemists can introduce amines, alcohols, thiols, and other nucleophiles at the 2-position to build up the desired molecular complexity.
This compound could be a valuable starting material for the synthesis of P2X7 antagonists, a class of drugs under investigation for the treatment of inflammatory diseases and chronic pain. nih.govnih.govgoogle.comnih.gov Many P2X7 antagonists feature a substituted pyridine or pyrimidine (B1678525) core. The reactivity of the C-F bond allows for the coupling of the pyridine ring to other fragments of the target molecule.
Table 2: Illustrative Multi-Step Synthesis Utilizing a 2-Fluoropyridine (B1216828) Intermediate This table presents a generalized synthetic sequence analogous to those where this compound could serve as an intermediate.
| Step | Reaction Type | Reagents | Product |
| 1 | Nucleophilic Aromatic Substitution | Amine (R-NH2), Base | 2-Amino-3,4-dimethylpyridine derivative |
| 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-(Aminoaryl)-3,4-dimethylpyridine derivative |
| 3 | Amide Coupling | Carboxylic acid, Coupling agent | Final Target Molecule |
Development of Novel Synthetic Reagents and Catalysts
The unique electronic properties of fluorinated compounds can be harnessed to develop novel reagents and catalysts with enhanced reactivity or selectivity. While direct applications of this compound in this context are not prominently reported, its structure suggests several possibilities.
Metal complexes of substituted pyridines have been explored for their catalytic activities. nih.govresearchgate.net Coordination of this compound to a transition metal center could generate a catalyst with unique steric and electronic properties, influenced by both the fluorine and methyl substituents. Such catalysts could find use in a variety of organic transformations.
Furthermore, the pyridine nitrogen can be oxidized to an N-oxide. Pyridine N-oxides are known to be effective catalysts for a range of reactions, including oxidations and silylations. dissertation.com A chiral N-oxide derived from a functionalized this compound could potentially act as a chiral catalyst.
The development of organocatalysts is another area where this compound could be of interest. The pyridine moiety can act as a basic or nucleophilic catalyst, and the substituents would modulate its catalytic activity.
Applications in Analytical Methodology Development (e.g., 19F NMR Probes)
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical tool, particularly in the study of biological systems and materials science. fluorine1.ruicpms.cz The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity. Moreover, the chemical shift of a fluorine atom is highly sensitive to its local chemical environment, making 19F NMR an excellent technique for probing molecular interactions and conformational changes. rajpub.com
Fluorinated molecules can be designed as probes where a change in the 19F NMR signal (chemical shift, line width, or relaxation time) indicates a specific event, such as binding to a protein or a change in pH. rajpub.com While there are no specific reports of this compound being used as a 19F NMR probe, its derivatives hold potential in this area.
For instance, by attaching a recognition element to the pyridine ring via substitution of the fluorine atom, a probe could be designed to report on the binding to a specific biological target. The chemical shift of the remaining fluorine atom (if another fluoro group is present in the attached moiety) or a fluorine atom on the attached group would be expected to change upon binding, providing quantitative information about the interaction. nih.gov
Table 3: Potential 19F NMR Probe Characteristics This table is illustrative and based on the general principles of 19F NMR probes.
| Probe Design Feature | Analyte/Process to be Monitored | Expected 19F NMR Signal Change |
| Conjugation to a known enzyme inhibitor | Enzyme-inhibitor binding | Chemical shift perturbation and/or line broadening |
| Incorporation of a pH-sensitive group | pH changes in a biological microenvironment | pH-dependent chemical shift |
| Attachment of a metal chelator | Metal ion concentration | Change in relaxation properties upon metal binding |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-3,4-dimethylpyridine in laboratory settings?
- Methodological Answer: The synthesis of fluorinated pyridines typically involves halogenation or nucleophilic substitution. For this compound, fluorination of precursor pyridines (e.g., via Balz-Schiemann reaction or direct fluorination using reagents like DAST) under anhydrous conditions is common. Reaction optimization (temperature: 0–60°C, inert atmosphere) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical. Parallel approaches for similar compounds (e.g., 3,5-Difluoro-4-methylpyridin-2-amine) emphasize regioselective fluorination and protecting group strategies to avoid side reactions .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer:
- Handling: Use fume hoods, nitrile gloves, and safety goggles to prevent skin/eye contact. Avoid dust formation; employ closed systems for transfers .
- Storage: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Monitor for moisture ingress, as hydrolytic degradation is possible in humid environments .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Identify substitution patterns (e.g., fluorine-induced deshielding) and methyl group multiplicity.
- GC-MS/LC-MS: Confirm molecular weight (MW: 139.14 g/mol) and purity.
- XRD: Resolve crystal structure ambiguities caused by fluorine’s electronegativity. Cross-validate with IR spectroscopy for functional group identification .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the fluorine atom’s electron-withdrawing effect directs Suzuki-Miyaura coupling to the C5 position. Solvent effects (e.g., DMF vs. THF) and steric hindrance from methyl groups are modeled using software like Gaussian or ORCA .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated pyridine derivatives?
- Methodological Answer:
- Iterative Analysis: Combine NMR titration (e.g., NOESY for spatial proximity) with high-resolution mass spectrometry (HRMS) to confirm molecular formulae.
- X-ray Crystallography: Resolve regiochemical ambiguities (e.g., fluorine vs. methyl group positioning) in solid-state structures.
- Dynamic NMR: Investigate conformational mobility at variable temperatures to explain split signals .
Q. How does steric and electronic tuning of this compound influence its catalytic applications?
- Methodological Answer:
- Steric Effects: Methyl groups at C3/C4 hinder axial coordination in transition-metal complexes, favoring planar geometries (e.g., Pd-catalyzed C–H activation).
- Electronic Effects: Fluorine’s -I effect enhances electrophilicity at adjacent carbons, enabling selective Friedel-Crafts alkylation. Comparative studies with non-fluorinated analogs (e.g., 3,4-dimethylpyridine) quantify rate enhancements .
Q. What are the ecological implications of this compound in laboratory waste streams?
- Methodological Answer: Perform biodegradability assays (e.g., OECD 301F) to assess persistence. Fluorinated pyridines often exhibit low mobility in soil (log Kₒₓ > 3) but may bioaccumulate in aquatic organisms. Neutralize waste with activated carbon or alkaline hydrolysis (pH > 12) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
